2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group, an oxoethyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxoethyl group can be involved in oxidation-reduction reactions.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or other nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Cyclization Products: Intramolecular cyclization can yield fused heterocyclic compounds.
Scientific Research Applications
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxoethyl and sulfanyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyrimidin-4-one
- 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one
Uniqueness
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the bromophenyl group and the oxoethyl group provides distinct electronic and steric properties, making it a valuable scaffold for designing new compounds with desired biological or material properties .
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c1-8-6-12(18)16-13(15-8)19-7-11(17)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSXJWITENPVOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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